molecular formula C55H84N20O21S2 B1231143 bleomycin B2 CAS No. 9060-10-0

bleomycin B2

Cat. No. B1231143
CAS RN: 9060-10-0
M. Wt: 1425.5 g/mol
InChI Key: NBLHOLNNKJBEDC-XOGQCRKLSA-N
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Description

Bleomycin is an antibiotic that has been shown to have antitumor activity. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of mitomycin-induced cross-linking .


Synthesis Analysis

Bleomycin is produced by Streptomyces verticillus. The ArsR/SmtB family regulator BlmR was characterized as a repressor of bleomycin production. Deletion of blmR led to a 34% increase of bleomycin B2 production compared with the wild-type strain .


Molecular Structure Analysis

Bleomycin is a glycopeptide antitumor antibiotic. The general chemical structure is constituted by three main portions: a metal binding domain that is recognized to be responsible for the DNA cleavage activity; a DNA binding domain via the 1-4’ bithiazole moiety; and a carbohydrate domain thought to be responsible for the accumulation of bleomycin in some cancer cells .


Chemical Reactions Analysis

Bleomycin selectively inhibits the synthesis of DNA. The guanine and cytosine content correlates with the degree of mitomycin-induced cross-linking. At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .


Physical And Chemical Properties Analysis

Bleomycin is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . It is a mixture of complexing congeners with relatively high molecular mass, a fact that creates an added challenge in regard to its detection via electrospray mass spectrometry .

Scientific Research Applications

Enhanced Bleomycin Production

Chen et al. (2020) conducted a study focusing on the enhancement of bleomycin production in Streptomyces verticillus. The research highlighted the role of N-acetylglucosamine (GlcNAc) in significantly increasing the yields of bleomycins, including bleomycin B2, in a chemically defined medium. Genetic engineering of specific precursor synthesis pathways, combined with GlcNAc regulation and metabolic profiling analysis, led to increased yields of bleomycin B2, highlighting the potential for improved production methodologies in the context of microbial-based antibiotic production (Chen et al., 2020).

Understanding Lung Fibrosis Induction Mechanisms

Della Latta et al. (2015) reviewed the specific characteristics of bleomycin-induced lung fibrosis in different animal models. Although primarily focusing on the adverse effects of bleomycin, the study provides insight into the biological molecular factors involved in pulmonary fibrosis, which is critical for understanding the drug's impact and for developing counteractive strategies (Della Latta et al., 2015).

Identifying Bleomycin Targets for Pulmonary Fibrosis

Wang et al. (2018) identified ANXA2 (annexin A2) as a direct binding target of bleomycin, using a chemical proteomics approach. The study demonstrated that the interaction between bleomycin and ANXA2 plays a significant role in the induction of pulmonary fibrosis, providing valuable insights into the mechanisms of bleomycin-induced fibrosis and potential pathways for developing optimized therapeutics (Wang et al., 2018).

Analytical Method Development for Bleomycin Detection

Kosjek et al. (2016) developed a sensitive and selective liquid chromatography-mass spectrometry analytical method for determining bleomycin in serum and tumor tissues. This method is crucial for understanding the pharmacokinetics and biodistribution of bleomycin, including bleomycin B2, in clinical and research settings (Kosjek et al., 2016).

Bleomycin as a Sensing Platform for Nuclease Detection

Qin et al. (2015) reported a WS2 nanosheet-based turn-on fluorescent sensing platform for the detection of bleomycin and nuclease. This method offers potential applications in biomedical and clinical studies, showcasing an innovative approach to utilizing bleomycin in the context of cancer therapy and related biological mechanism research (Qin et al., 2015).

Interaction of Bleomycin with DNA

Murray et al. (2018) examined the properties of bleomycin, particularly its interaction with DNA. Understanding the DNA sequence specificity of bleomycin cleavage and the production of analogues via genetic manipulation is essential for developing more effective cancer chemotherapeutic agents, including the applications of bleomycin B2 (Murray et al., 2018).

Role of Extracellular Redox Environment in Bleomycin Toxicity

Allawzi et al. (2019) focused on the role of the extracellular redox environment in bleomycin toxicity. The study's insights into the generation of extracellular ROS and alterations in the redox state are critical for understanding the pathogenesis of bleomycin-induced injury and fibrosis (Allawzi et al., 2019).

Mechanism of Action

Although the exact mechanism of action of bleomycin is unknown, available evidence would seem to indicate that the main mode of action is the inhibition of DNA synthesis with some evidence of lesser inhibition of RNA and protein synthesis .

Safety and Hazards

Excessive exposure to Bleomycin may cause fever, chills, nausea, vomiting, mental confusion, and wheezing. It may cause irritation to eyes, skin and respiratory tract. It may also cause a darkening or thickening of the skin. It may cause an allergic reaction .

Future Directions

Bleomycin binds to plasma proteins with an order-of-magnitude higher affinity for AGP than HSA. This is particularly important as AGP is an acute phase protein and is overexpressed in cancer patients. This should be taken into consideration as it could affect the therapeutic effect of the bleomycin dosage .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H84N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,28-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLHOLNNKJBEDC-XOGQCRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H84N20O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872328
Record name Bleomycin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bleomycin B2

CAS RN

9060-10-0
Record name Bleomycin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9060-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bleomycin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bleomycin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLEOMYCIN B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M62KK37O40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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